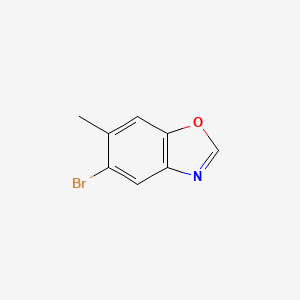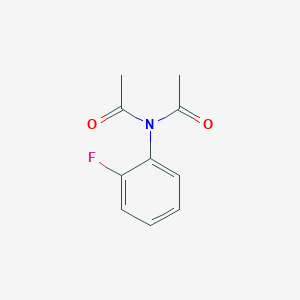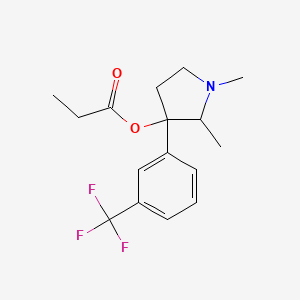
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is a chemical compound with the molecular formula C16H20F3NO2 and a molecular weight of 315336 It is known for its unique structural features, which include a pyrrolidine ring substituted with dimethyl groups and a trifluoromethyl group on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide.
Esterification: The final step involves esterification to form the propionate ester, typically using propionic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidine
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol
- 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-yl acetate
Uniqueness
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)pyrrolidin-3-ol propionate is unique due to the presence of the propionate ester group, which can influence its solubility, stability, and reactivity compared to similar compounds
特性
CAS番号 |
69552-08-5 |
|---|---|
分子式 |
C16H20F3NO2 |
分子量 |
315.33 g/mol |
IUPAC名 |
[1,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H20F3NO2/c1-4-14(21)22-15(8-9-20(3)11(15)2)12-6-5-7-13(10-12)16(17,18)19/h5-7,10-11H,4,8-9H2,1-3H3 |
InChIキー |
DYCDGMTWTAGFEY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


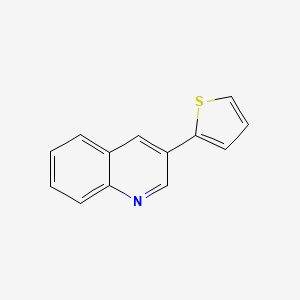
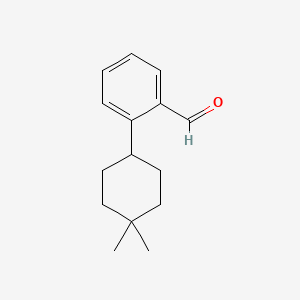
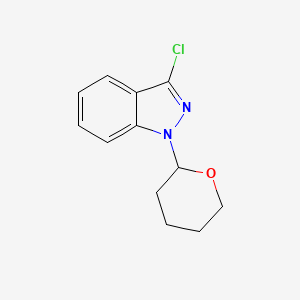


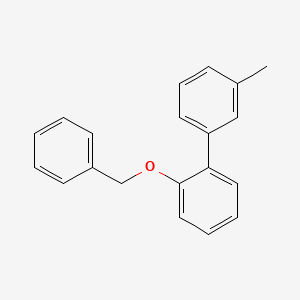
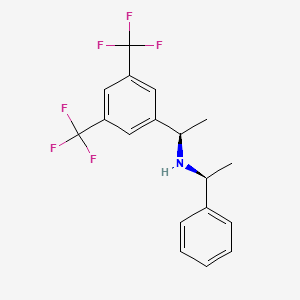

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
![6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
